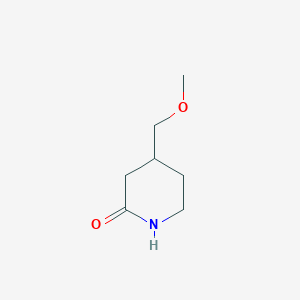

4-(Methoxymethyl)piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(methoxymethyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-5-6-2-3-8-7(9)4-6/h6H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLKUBIPFSEQFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCNC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Ligand Design Principles

Conformational Analysis and Stereochemical Influence on Ligand-Target Recognition

The three-dimensional structure of the piperidinone ring and the spatial orientation of its substituents are critical determinants of its interaction with biological targets. The piperidin-2-one ring, similar to other saturated cyclic ketones, is not planar and typically adopts a half-chair or a slightly twisted half-chair conformation. tandfonline.commdpi.comsemanticscholar.org Theoretical and spectroscopic studies have confirmed these conformational preferences. mdpi.comsemanticscholar.org

The position of substituents on the ring—either axial or equatorial—can significantly impact the molecule's biological activity. For 4-substituted piperidines, the conformational free energies are nearly identical to those of analogous cyclohexanes. nih.gov However, the presence of the lactam functionality in piperidin-2-ones introduces polarity and specific hydrogen bonding capabilities that influence conformational preferences. For instance, in 3-substituted-1-methyl-2-piperidones, theoretical and X-ray crystal studies show the ring adopts a slightly distorted half-chair conformation. mdpi.comsemanticscholar.org In these cases, the substituent at the 3-position can exist in quasi-equatorial and axial conformations, with the relative stability often depending on the solvent's polarity. mdpi.comsemanticscholar.org The least polar conformer is generally more stable in the gas phase and non-polar solvents, while more polar conformers are favored in polar solvents. semanticscholar.org

The stereochemistry of substituents directly influences ligand-target recognition. In a series of matrine-type alkaloids with a piperidinone scaffold, the relative configuration of substituents at the 3- and 4-positions was found to influence the antinociceptive effect mediated through the κ-opioid receptor (KOR). nih.govjst.go.jp Similarly, for fentanyl analogs, which feature a piperidine (B6355638) ring, the chair conformation allows for four potential isomers depending on the axial or equatorial orientation of the substituents. researchgate.net The lowest energy and most active conformation of fentanyl has both the anilide and phenethyl groups in the equatorial position. researchgate.net This highlights that a specific stereochemical arrangement is often essential for optimal binding to a receptor's active site. The "escape from flatland" approach in drug design suggests that more saturated, three-dimensional structures like the piperidine scaffold can interact more effectively with protein binding sites compared to flat aromatic structures. encyclopedia.pub

Table 1: Conformational Preferences in Substituted Piperidines

| Compound Type | Predominant Conformation | Influencing Factors | Reference |

|---|---|---|---|

| 4-Substituted Piperidines | Similar to analogous cyclohexanes (axial/equatorial preference depends on substituent) | Steric bulk of substituent, electrostatic interactions upon protonation. | nih.gov |

| 3-Substituted-1-methyl-2-piperidones | Slightly distorted half-chair | Solvent polarity; substituent can adopt quasi-axial or quasi-equatorial positions. | mdpi.comsemanticscholar.org |

| Fentanyl and Analogs | Chair form with substituents preferentially in the equatorial position | Minimization of steric hindrance for optimal receptor binding. | researchgate.net |

Role of the 4-(Methoxymethyl) Moiety in Modulating Biological Activity and Selectivity

The introduction of a methoxymethyl group at the 4-position of the piperidine ring has proven to be a pivotal modification in the development of potent opioid analgesics. nih.gov This specific structural feature is characteristic of the highly potent fentanyl analogs, sufentanil and alfentanil. unodc.orgfrontiersin.orgupu.int

The synthesis of these compounds involved the reduction of a carboxyl group at the 4-position to an alcohol, which was then converted into the methoxymethyl ether. nih.gov This seemingly small structural change—from a carbomethoxy group in carfentanil to a methoxymethyl group in its derivatives—coupled with changes to the N-phenethyl group, resulted in compounds with distinct properties. nih.gov Specifically, the 4-(methoxymethyl) moiety is a key part of the chemical structure of alfentanil, a potent opioid agonist. unodc.orgunodc.org

SAR studies on fentanyl derivatives have shown that variations in the acyl chain and substituents on the piperidine ring play a significant role in determining whether a compound acts as an agonist or an antagonist. nih.gov Notably, among the synthesized fentanyl analogs bearing a methoxymethyl chain attached to the amide carbonyl group, no opioid antagonists were found, suggesting this moiety is conducive to agonist activity. nih.gov The metabolism of alfentanil and sufentanil primarily occurs via the CYP3A4 hepatic pathway, leading to N-dealkylation and the formation of an inactive metabolite, noralfentanil. frontiersin.org

Table 2: Influence of the 4-(Methoxymethyl) Group in Opioid Analogs

| Compound | Key Structural Feature | Biological Activity Profile | Reference |

|---|---|---|---|

| Sufentanil | 4-(methoxymethyl)piperidine (B1309381) core | Potent opioid agonist | nih.gov |

| Alfentanil | 4-(methoxymethyl)piperidine core | Potent opioid agonist | unodc.orgfrontiersin.org |

| Fentanyl derivatives with 4-(methoxymethyl) group | 4-(methoxymethyl)piperidine core | Associated with agonist activity; no antagonists found in this series. | nih.gov |

Comparative SAR Studies with Analogous Substituted Piperidine and Piperidinone Derivatives

The biological activity of piperidine and piperidinone derivatives is highly sensitive to the nature and position of their substituents. Comparative SAR studies provide valuable insights into how different functional groups modulate the pharmacological properties of the core scaffold.

In the context of opioid receptor ligands, the 4-position of the piperidine ring is a critical site for modification. As mentioned, the introduction of a 4-(methoxymethyl) group led to the potent analgesics sufentanil and alfentanil. nih.gov This contrasts with carfentanil, which has a carbomethoxy group at the same position and also exhibits high potency. nih.gov Further studies on 4-(heteroanilido)piperidines revealed that while a methoxymethyl chain did not lead to antagonists, replacing it with 2- or 3-furyl groups did. nih.gov This demonstrates that subtle electronic and steric changes at the 4-position can dramatically switch the activity profile from agonist to antagonist.

In other therapeutic areas, the piperidinone scaffold shows similar sensitivity to substitution:

Antinociceptive Agents : For a series of piperidinone-based analgesics acting on the κ-opioid receptor, the distance between the amide and tertiary amine groups was found to be optimal for antinociceptive effects. nih.govjst.go.jp

Anticancer Agents : In 3,5-bis(arylidene)-4-piperidone derivatives investigated for cytotoxicity, the electronic parameters of the aromatic substituents were the most important factor influencing activity. nih.gov

Acetylcholinesterase (AChE) Inhibitors : For piperidone-grafted AChE inhibitors, compounds bearing a 2-naphthyl moiety generally showed good inhibitory activity, highlighting the importance of π-π stacking interactions with the enzyme's active site. nih.gov

Influenza Inhibitors : In a series of N-benzyl-4,4-disubstituted piperidines, substitution at the R4 position of the piperidine ring with groups like NHBoc or NHCbz proved advantageous for antiviral activity. ub.edu

These examples underscore a common principle: the piperidine/piperidinone core acts as a scaffold upon which a wide array of functional groups can be placed to fine-tune interactions with a specific biological target. nih.govacs.org

Table 3: Comparative SAR of Piperidine/Piperidinone Derivatives

| Scaffold | Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| 4-Substituted Piperidine | Opioid Receptor | A 4-(methoxymethyl) group is associated with agonist activity, while a 4-(furyl) group can confer antagonist properties. | nih.gov |

| Piperidinone | κ-Opioid Receptor (Antinociceptive) | The spatial relationship between amide and amine substituents is crucial for activity. | nih.govjst.go.jp |

| 3,5-Bis(arylidene)-4-piperidone | Anticancer (Cytotoxicity) | Electronic properties of the arylidene groups are a primary determinant of potency. | nih.gov |

| Piperidone-grafted heterocycles | AChE Inhibition | Multi-aromatic cores (e.g., naphthyl) enhance activity through π-π stacking interactions. | nih.govresearchgate.net |

Rational Design Methodologies Utilizing the Piperidinone Scaffold for Specific Molecular Targets

The piperidinone scaffold is a privileged structure in medicinal chemistry, frequently employed in rational drug design to create potent and selective modulators of various biological targets. researchgate.netresearchgate.net Its defined three-dimensional shape and synthetic tractability allow it to serve as a rigid core for orienting pharmacophoric groups toward key interaction points within a protein's binding site. encyclopedia.pubfrontiersin.org

A prominent example is the structure-based design of potent inhibitors of the p53-MDM2 interaction, a key target in oncology. nih.gov Researchers developed a series of piperidinone inhibitors where the scaffold positions different substituted phenyl rings into the Trp23 and Leu26 pockets of MDM2, while another group fills the Phe19 pocket. nih.gov This precise positioning, guided by crystal structures, led to the discovery of highly potent compounds, some of which have advanced to clinical trials. nih.gov Further optimization of this piperidinone series, including isosteric replacement of a carboxylic acid moiety with a thiazole, enhanced both biochemical and cellular potency. nih.gov

Other examples of rational design using the piperidinone scaffold include:

Acetylcholinesterase (AChE) Inhibitors : Inspired by the structure of Donepezil (B133215), which contains a piperidine ring essential for its activity, researchers have used 2-substituted 4-piperidone (B1582916) building blocks to synthesize new analogs. acs.orgnih.gov Molecular modeling was used to design piperidone-grafted heterocyclic compounds, hypothesizing that multiple aromatic cores would bind more effectively to the hydrophobic active site of AChE. nih.govresearchgate.net

Curcumin (B1669340) Mimics : The 3,5-bis(ylidene)-4-piperidone scaffold has been used to design mimics of curcumin with improved pharmacokinetic properties for potential use as anticancer agents. researchgate.net

HDM2 Inhibitors : Group-based quantitative structure-activity relationship (GQSAR) models have been developed using piperidine-derived compounds to design novel inhibitors of the p53-HDM2 interaction. researchgate.net

These studies highlight a clear trend in modern drug discovery where the piperidinone scaffold is not just a random structural motif but a deliberately chosen template, valued for its ability to support the rational, structure-guided design of new therapeutic agents. researchgate.netfrontiersin.org

Table 4: Applications of the Piperidinone Scaffold in Rational Drug Design

| Molecular Target | Therapeutic Area | Design Strategy | Reference |

|---|---|---|---|

| MDM2/HDM2 | Oncology | Structure-based design to position substituents into specific binding pockets of the target protein. | nih.govresearchgate.net |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Scaffold used to create analogs of Donepezil and to graft multiple aromatic moieties for enhanced binding. | acs.orgnih.govresearchgate.net |

| - | Oncology | Used as a core scaffold for curcumin mimics with potentially improved drug-like properties. | researchgate.net |

Computational and Theoretical Chemistry Investigations

Molecular Modeling of Ligand-Receptor Complexes and Binding Modes

Molecular modeling studies have been instrumental in elucidating the interactions between piperidine (B6355638) derivatives and their biological targets. For instance, in the context of fentanyl analogs, which share the piperidine core, substitutions on this ring have been shown to significantly impact ligand binding. psu.edu The introduction of a methoxymethyl group at the 4-position of the piperidine ring, as seen in analogs like R-30490, has been demonstrated to increase binding affinity. psu.edudrugbank.com

Docking studies of fentanyl derivatives with the µ-opioid receptor (μOR) have revealed a common binding orientation. psu.edu In this model, the N-phenethyl group of fentanyl inserts into a crevice between transmembrane (TM) helices II and III, while the N-phenylpropanamide group orients towards a pocket formed by TM-III, -VI, and -VII. psu.edu For 4-substituted analogs, the substituent in the axial position, such as the methoxymethyl group, is often directed towards the amino acid W318. mdpi.com This interaction is considered one of the general features of fentanyl binding to the μOR. mdpi.com

Furthermore, research on non-retinoid inhibitors of Cellular Retinol-Binding Protein 1 (CRBP1) has identified compounds containing a 4-(methoxymethyl)piperidine (B1309381) moiety. pdbj.org X-ray crystallography of these complexes provides high-resolution structural data on how these ligands fit within the binding pocket of CRBP1. pdbj.org These studies, combined with molecular dynamics simulations, offer a framework for the rational design of more effective inhibitors. pdbj.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Fentanyl Analogs and Related Piperidines

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the biological activity of compounds based on their chemical structure. For fentanyl analogs, QSAR studies have been employed to understand the relationship between structural features and analgesic potency. researchgate.net These models have highlighted that modifications to the piperidine ring can drastically affect the binding and activity at the μ-opioid receptor. researchgate.net

The introduction of a methoxymethyl group at the 4-position of the piperidine ring is a key modification that has been shown to increase binding and potency in fentanyl analogs. researchgate.net SAR findings indicate that for analogs substituted at the 4-position of the piperidine ring, both potency and duration of action are primarily influenced by steric factors rather than the chemical nature of the substituent. nih.gov This suggests that the size and shape of the group at this position are critical for optimal interaction with the receptor. nih.gov

Recent advancements have seen the development of innovative QSAR models for predicting the affinity of ligands for the μ-opioid receptor. herts.ac.uk These models have been used to screen virtual libraries of fentanyl-like structures, successfully predicting the emergence of new psychoactive substances on the illicit market. herts.ac.uk Such ligand-based QSAR approaches are generally faster than structure-based methods and can efficiently predict the activity of new compounds. herts.ac.uk

Molecular Dynamics Simulations for Conformational Space and Binding Dynamics

Molecular dynamics (MD) simulations provide critical insights into the conformational flexibility and binding dynamics of ligands within their receptor environments. For fentanyl derivatives, condensed-phase MD simulations have been used to explore the relationship between ligand conformation and substitution patterns. psu.edu These simulations have shown that the piperidine ring predominantly adopts a chair conformation. psu.edu

In the case of 4-(methoxymethyl) substituted piperidines, the methoxymethyl group is largely restricted to the trans (axial) position. psu.edu The most potent fentanyl derivatives have been observed to adopt an extended conformation both in solution and when bound to the receptor, suggesting that binding affinity is linked to the conformational preferences of the ligands. psu.edu

MD simulations have also been employed to study the stability of ligand-receptor complexes over time. For instance, simulations of fentanyl and its analogs complexed with the μ-opioid receptor have confirmed the stability of the binding mode, which includes an ionic interaction between the protonated piperidine nitrogen and the aspartate residue D147. mdpi.comresearchgate.net Furthermore, MD simulations have been used to investigate the conformational changes in proteins like CRBP1 upon inhibitor binding, demonstrating the functional significance of a "closed" conformation in retaining the ligand within the binding pocket. pdbj.org

Advanced Spectroscopic Property Predictions and Their Application in Structural Analysis

Computational methods are increasingly used to predict spectroscopic properties, which can aid in the structural elucidation of novel compounds. For fentanyl and its analogs, theoretical calculations have been used to predict their terahertz (THz) spectra. researchgate.net These predictions are based on the unique phonon properties (molecular motion) of the crystalline solid. researchgate.net

The study of fentanyl analogs has shown that the addition of a methoxymethyl group to the piperidine ring results in the appearance of several weak peaks in the THz spectrum. researchgate.net This is in contrast to fentanyl itself, which exhibits significant peaks at different frequencies. researchgate.net These differences in the THz spectra are attributed to the distinct crystal packing arrangements and intermolecular interactions, such as hydrogen bonds and dispersion forces, which are influenced by the specific functional groups present on the molecule. researchgate.net Such computational predictions of vibrational spectra can be a valuable tool for identifying and differentiating between various fentanyl analogs. researchgate.net

In Silico Screening and Virtual Ligand Design for Novel Therapeutics

In silico screening and virtual ligand design are powerful computational techniques used to identify and optimize novel drug candidates. nih.gov These methods can be broadly categorized as either structure-based or ligand-based. nih.gov

In the context of discovering new therapeutics, virtual screening of large chemical libraries has proven to be a highly effective strategy. nih.gov For example, a virtual screen of a compound library against the KCNT1 potassium channel, which is associated with epilepsy, led to the identification of several potent blockers. acs.org This process involves docking candidate molecules into the binding site of a target protein and scoring their potential interactions. acs.org

Ligand-based approaches, on the other hand, utilize information from known active molecules to identify new ones with similar properties. This can involve the use of pharmacophore models or QSAR. nih.gov For instance, QSAR models have been used to screen virtual libraries of fentanyl-like structures to predict their activity. herts.ac.uk

The design of novel therapeutics often involves a scaffold-hopping approach, where the core structure of a known active compound is modified to generate new chemical entities. herts.ac.uk The 4-(methoxymethyl)piperidine scaffold is a key structural feature in several potent opioid analgesics and has been incorporated into the design of novel compounds. psu.eduresearchgate.net Through these in silico methods, researchers can explore vast chemical spaces and prioritize compounds for synthesis and experimental testing, significantly accelerating the drug discovery process. nih.gov

Applications As a Synthetic Synthon and Building Block in Complex Molecule Synthesis

Incorporation into Diverse Pharmaceutical Agents and Natural Product Analogs

The piperidine (B6355638) motif is a ubiquitous structural feature in numerous bioactive natural products. kcl.ac.uk Consequently, synthetic piperidine derivatives are crucial building blocks for creating analogs of these natural products and other pharmaceutical agents, facilitating the exploration of structure-activity relationships (SAR). d-nb.infomdpi.com Medicinal chemistry efforts often focus on modifying core scaffolds to enhance biological activity or improve pharmacokinetic profiles. semanticscholar.org

The 4-(methoxymethyl)piperidine (B1309381) moiety, while prominent in synthetic opioids, also serves as a valuable component in the broader field of drug design. For instance, the development of analogs for drugs like donepezil (B133215), an acetylcholinesterase inhibitor used for Alzheimer's disease, often involves modifications of its piperidine core. kcl.ac.uksemanticscholar.org The synthesis of chiral 2-substituted 4-piperidone (B1582916) building blocks provides a pathway to donepezil analogs with altered stereochemistry, which can lead to improved pharmacological profiles. semanticscholar.org The strategic incorporation of substituents like the methoxymethyl group is an advanced strategy used to modulate properties such as lipophilicity and metabolic stability. acs.org

Role in the Synthesis of Opioid Analgesics and Their Analogs (e.g., Alfentanil, Sufentanil)

The 4-(methoxymethyl)piperidine scaffold is a cornerstone in the synthesis of several potent fentanyl-class opioid analgesics, most notably Alfentanil and Sufentanil. nih.govscispace.com In these molecules, the N-phenylpropanamido group and the methoxymethyl group are attached to the same carbon atom (C4) of the piperidine ring. This specific substitution pattern is critical for their high analgesic potency. nih.gov

The synthesis of these analgesics often involves the key intermediate, 4-(phenylamino)-4-(methoxymethyl)piperidine, or its N-protected precursors. google.com For example, one synthetic route to Alfentanil involves reacting N-{1-{2-(4-ethyl-4,5-dihydro-5-oxo-IH-tetrazol-I-yl)ethyl}-4-(phenylamino)-4-(methoxymethyl)piperidine} with an acylating agent like propionyl chloride. google.com Similarly, the synthesis of Sufentanil, which is N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide, utilizes a 4-(methoxymethyl)piperidine derivative that is alkylated with a 2-(2-thienyl)ethyl group and subsequently acylated. google.comgoogle.com

A two-step synthetic sequence starting from the intermediate 4-(phenylamino)-4-(methoxymethyl)piperidine allows for a concise preparation of both Alfentanil and Sufentanil. google.com This highlights the efficiency and importance of this specific building block in accessing these clinically significant drugs. The transformation of a 4-carboxy group in related fentanyl precursors into a methoxymethylene group is a key structural change that leads to the unique properties of Sufentanil and Alfentanil. nih.gov

| Final Product | Key Intermediate | Synthetic Step Highlight | Reference |

|---|---|---|---|

| Alfentanil | N-{1-{2-(4-ethyl-4,5-dihydro-5-oxo-IH-tetrazol-I-yl)ethyl}-4-(phenylamino)-4-(methoxymethyl)piperidine} | Acylation with propionyl chloride. | google.com |

| Sufentanil | 4-(phenylamino)-4-(methoxymethyl)piperidine | Alkylation with 2-(2-thienyl)ethanol-methanesulfonate followed by acylation with propionic anhydride (B1165640). | google.com |

| Fentanyl Analogs | Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate | Serves as a precursor for derivatives with 4-methoxymethyl groups. | scispace.com |

Development of Hybrid Scaffolds for Multi-Target Drug Design (e.g., Benzimidazole-Piperidine Hybrids)

The strategy of creating hybrid molecules that combine two or more distinct pharmacophores into a single scaffold is a growing area of drug discovery aimed at developing multi-target agents. dovepress.comnih.govresearchgate.net This approach can lead to enhanced efficacy or novel therapeutic profiles, particularly for complex diseases. dovepress.com The piperidine ring is a common component in such hybrids, and its combination with moieties like benzimidazole (B57391) has yielded compounds with diverse biological activities. mdpi.comnih.gov

Benzimidazole-piperidine hybrids have been investigated for various therapeutic applications. For example, novel 2-substituted-6-[(4-substituted-1-piperidyl)methyl]-1H-benzimidazoles have been designed and synthesized as potent inhibitors of the Ebola virus, acting by blocking viral entry. nih.gov In a different context, benzimidazole-based pyrrole/piperidine hybrids have shown promise as potential agents for treating Alzheimer's disease by inhibiting cholinesterase enzymes. mdpi.com Furthermore, the piperidine benzimidazolone structure is found in a class of new synthetic opioids, demonstrating the wide-ranging pharmacological activities achievable with this hybrid scaffold. www.gov.uk

| Hybrid Scaffold Type | Example Application/Target | Key Structural Features | Reference |

|---|---|---|---|

| Benzimidazole-Piperidine | Anti-Ebola Virus | 2-substituted-6-[(4-substituted-1-piperidyl)methyl]-1H-benzimidazole | nih.gov |

| Benzimidazole-Pyrrole-Piperidine | Anti-Alzheimer's (Cholinesterase Inhibition) | Benzimidazole skeleton linked to a pyrrole/piperidine moiety. | mdpi.com |

| Piperidinyl Benzimidazolone | Opioid Agonism | Benzimidazole-2-one ring substituted with a 4-piperidinyl group. | www.gov.uk |

Utility in Advanced Synthetic Strategies for Drug Discovery

The 4-(methoxymethyl)piperidine synthon and related piperidone precursors are valuable tools in advanced synthetic strategies for modern drug discovery. scispace.comnih.gov The piperidine framework is considered a "privileged structure" because it can interact with a wide range of biological targets, making it a frequent starting point for the development of new therapeutic agents. mdpi.com

Advanced strategies include the creation of diverse compound libraries based on a common scaffold to accelerate the discovery of new hits. mdpi.com The piperidine ring is an ideal core for such libraries due to the ease of functionalization at the nitrogen atom and other positions on the ring. nih.govmdpi.com Optimized synthetic routes, such as improved Strecker-type condensations to form key piperidine intermediates, enhance the efficiency of producing these libraries and subsequent drug candidates. scispace.com Moreover, the integration of computational methods with chemical synthesis allows for the rational design of multi-target ligands, where scaffolds like piperidine are strategically combined with other pharmacophores to achieve a desired polypharmacological profile. scielo.br The development of concise, high-yielding, and stereoselective synthetic methods is crucial for fully exploiting the potential of piperidine-based building blocks in discovering the next generation of drugs. mdpi.com

Advanced Analytical Methodologies in Research on Piperidin 2 One Compounds

Spectroscopic Techniques for Structural Elucidation

The precise determination of the chemical structure of 4-(Methoxymethyl)piperidin-2-one relies heavily on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for mapping the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of this compound, distinct signals would be expected to correspond to the protons of the piperidinone ring, the methoxymethyl substituent, and the amide proton. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants provide detailed information about the connectivity and spatial relationships of the atoms. For instance, the protons on the carbon bearing the methoxymethyl group would likely appear as a multiplet, and the methoxy (B1213986) group protons would present as a singlet.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its molecular formula. arkat-usa.org The fragmentation pattern observed in the mass spectrum, often obtained through techniques like tandem mass spectrometry (MS/MS), can offer further structural insights by revealing characteristic losses of fragments, such as the methoxymethyl group. nih.govresearchgate.net

| Spectroscopic Data for Analogous Piperidin-2-one Compounds | |

| Technique | Observed Characteristics |

| ¹H NMR | Signals for ring protons, substituent protons, and NH proton with specific chemical shifts and coupling constants. researchgate.netbiomedpharmajournal.org |

| ¹³C NMR | Distinct signals for carbonyl carbon, ring carbons, and substituent carbons. ijprajournal.comznaturforsch.com |

| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight and characteristic fragmentation patterns. nih.govclockss.orgwho.int |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H and C=O functional groups of the lactam ring. biomedpharmajournal.orgijpcbs.com |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation, identification, and quantification of piperidin-2-one derivatives. A reversed-phase HPLC method, often utilizing a C18 column, would be suitable for analyzing this compound. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with a small percentage of trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net The retention time of the compound is a key parameter for its identification, while the peak area provides a measure of its concentration. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the target compound from any impurities or starting materials.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another valuable technique, particularly for volatile and thermally stable compounds. For the analysis of this compound, a derivatization step might be necessary to increase its volatility. The GC separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column. The subsequent mass spectral analysis provides confirmation of the identity of the eluted peaks. arkat-usa.org

Thin-Layer Chromatography (TLC) is a simple and rapid technique used for qualitatively monitoring reaction progress and for preliminary purity checks. A suitable solvent system (eluent) is chosen to achieve good separation of the spots corresponding to the starting materials, intermediates, and the final product on a silica (B1680970) gel plate. ijpcbs.com

| Chromatographic Methods for Piperidin-2-one Analysis | |

| Method | Typical Application and Conditions |

| Reversed-Phase HPLC | Purity assessment and quantification. C18 column with a water/acetonitrile or water/methanol gradient. nih.govresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile derivatives. Capillary column with a temperature program. arkat-usa.org |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and qualitative purity checks. Silica gel plates with an appropriate solvent system. ijpcbs.com |

Crystallographic Analysis for Understanding Molecular Conformation and Intermolecular Interactions

X-ray Crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can reveal precise bond lengths, bond angles, and torsional angles. thieme-connect.combakhtiniada.ru This information is crucial for understanding the conformation of the piperidin-2-one ring, which typically adopts a chair or a twisted-boat conformation. bakhtiniada.ru

The crystallographic data also elucidates the nature and geometry of intermolecular interactions, such as hydrogen bonding, which play a critical role in the crystal packing. acs.orgnih.govresearchgate.nethse.ru For this compound, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the ether oxygen of the methoxymethyl group can act as hydrogen bond acceptors. These interactions significantly influence the physical properties of the compound, including its melting point and solubility. The analysis of the crystal structure provides a fundamental understanding of how these molecules arrange themselves in a crystalline lattice. acs.org

| Crystallographic Data for Substituted Piperidin-2-one Analogs | |

| Parameter | Significance |

| Crystal System and Space Group | Describes the symmetry of the crystal lattice. thieme-connect.com |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal. bakhtiniada.ru |

| Bond Lengths and Angles | Provides precise geometric information about the molecule. thieme-connect.com |

| Torsional Angles | Defines the conformation of the piperidin-2-one ring. |

| Hydrogen Bonding Network | Describes the key intermolecular interactions governing the crystal packing. researchgate.nethse.ru |

Emerging Research Frontiers and Future Directions in Piperidin 2 One Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of piperidin-2-one derivatives is continually being refined to improve efficiency, stereoselectivity, and structural diversity. Researchers are moving beyond traditional methods to develop innovative strategies that provide access to complex and functionally diverse molecules.

One major frontier is the use of multicomponent reactions (MCRs) . An effective four-component reaction has been developed for the synthesis of trans-4,6-diaryl-5-nitropiperidin-2-ones, which generates a wide range of structurally interesting compounds with high stereoselectivity. thieme-connect.com Similarly, a four-component diastereoselective synthesis has been reported for producing piperidin-2-one salts that contain a quaternized pyridine (B92270) unit, demonstrating the power of MCRs to create multiple stereogenic centers in a single step. bohrium.com

Stereodivergent and asymmetric synthesis represents another critical research area. Methodologies are being developed to produce enantioenriched 6-arylated piperidin-2-ones through strategies like the hydrogenation of chiral cyclic enehydrazides and the asymmetric catalytic hydrogenation of N-alkylated precursors. researchgate.net Asymmetric synthesis of substituted piperidines has also been achieved using key steps such as oxazaborolidine-catalyzed asymmetric reduction of α-azido aryl ketones. researchgate.net These methods are crucial for producing specific stereoisomers, which often exhibit distinct biological activities.

Cascade reactions are also gaining prominence for their efficiency. A novel synthesis of 3-hydroxypiperidin-2-ones has been demonstrated through a site-selective difunctionalization of inert C(sp³)-H bonds of N-substituted piperidine (B6355638) derivatives, proceeding through a cascade of key intermediates. researchgate.net Furthermore, cascade reactions of N-substituted piperidines can be selectively tuned to produce either pyrrolidin-2-ones or 3-iodopyrroles, showcasing the versatility of this approach. rsc.org These advanced synthetic methods are summarized in the table below.

Table 1: Novel Synthetic Methodologies for Piperidin-2-one Analogs

| Methodology | Description | Key Advantages | Reference(s) |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form a complex product. | High atom economy, operational simplicity, rapid generation of diverse chemical libraries. | thieme-connect.combohrium.com |

| Asymmetric Synthesis | Methods that selectively produce one enantiomer or diastereomer of a chiral molecule. | Access to enantiomerically pure compounds, crucial for pharmacological specificity. | researchgate.netresearchgate.net |

| Cascade Reactions | A series of intramolecular reactions where the product of one step is the substrate for the next. | High efficiency, formation of complex structures from simple starting materials, reduced purification steps. | rsc.orgresearchgate.net |

| Photochemical Cycloaddition | Using light to induce intramolecular [2+2] cycloaddition of dienes to form bicyclic piperidinones. | Scalable method useful for creating key components for pharmaceutical agents. | mdpi.com |

Expanding the Scope of Biological Targets and Therapeutic Applications for Piperidinone Derivatives

The piperidine ring is a common feature in pharmaceuticals, and its derivatives are utilized in over twenty drug classes. encyclopedia.pub The inherent versatility of the piperidin-2-one structure makes it a privileged scaffold in drug discovery, with derivatives showing a wide spectrum of pharmacological activities. ontosight.aiclinmedkaz.org

Research indicates that piperidinone derivatives are promising candidates for a range of therapeutic areas:

Anticancer Agents : Piperidinone derivatives have been investigated for their anticancer properties. ontosight.ai For instance, the compound EF24, a piperidinone derivative, has shown potential activity against lung, breast, ovarian, and cervical cancer, leading to the development of analogs that inhibit IκB kinase (IKKβ), a key factor in cancer-related inflammation. encyclopedia.pub

Central Nervous System (CNS) Disorders : The piperidine structure is found in many drugs targeting the CNS. clinmedkaz.org Derivatives are being explored as subtype-selective NMDA receptor antagonists for treating conditions like stroke, chronic pain, and neurodegenerative disorders such as Alzheimer's and Parkinson's disease. google.com Novel ligands based on functionalized piperidines are also being designed as dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin (B10506) transporter (SERT) for Alzheimer's therapy. mdpi.com

Antimicrobial and Antiviral Activity : Many substituted piperidine derivatives exhibit a broad spectrum of antimicrobial, antiviral, and antifungal activities. researchgate.netclinmedkaz.org

Anti-inflammatory Properties : The piperidinone core is associated with anti-inflammatory effects. ontosight.aiijnrd.org

Nicotinic Receptor Antagonists : Piperidine-spirooxadiazole derivatives have been identified as selective antagonists for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a potential therapeutic target for controlling inflammation. bohrium.comnih.gov

The diverse applications highlight the potential for developing highly specific and potent therapeutic agents from the piperidin-2-one class. encyclopedia.pubijnrd.org

Table 2: Potential Therapeutic Applications of Piperidinone Derivatives

| Therapeutic Area | Biological Target/Mechanism | Example Application | Reference(s) |

|---|---|---|---|

| Oncology | IκB kinase (IKKβ) inhibition, antiproliferative activity. | Treatment of lung, breast, and cervical cancer. | encyclopedia.pubontosight.ai |

| Neurology | NMDA receptor antagonism, Acetylcholinesterase (AChE) and Serotonin Transporter (SERT) inhibition. | Neuroprotection in stroke, therapy for Alzheimer's and Parkinson's disease. | clinmedkaz.orggoogle.commdpi.com |

| Infectious Diseases | Broad-spectrum antimicrobial and antiviral action. | Development of new anti-infective agents. | researchgate.netclinmedkaz.org |

| Inflammation | α7 nicotinic acetylcholine receptor (α7 nAChR) antagonism. | Control of inflammation in various diseases. | bohrium.comnih.gov |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the piperidin-2-one field is no exception. researchgate.net These computational tools are accelerating the process from initial design to clinical trials by efficiently analyzing complex datasets. researchgate.netnih.gov

In the context of piperidinone chemistry, AI and ML are being applied in several key areas:

Target Identification and Prediction : In silico tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are used to analyze new piperidine derivatives and predict their most likely protein targets and pharmacological effects. clinmedkaz.orgclinmedkaz.org This preliminary screening helps to identify promising compounds and direct further preclinical studies toward specific therapeutic areas like cancer or CNS diseases. clinmedkaz.org

De Novo Drug Design : Generative AI models, such as Generative Adversarial Networks (GANs), can design novel molecular structures, including piperidinone analogs, that are optimized for a specific biological activity while adhering to desired pharmacological and safety profiles. nih.gov

Synthesis Planning : AI is increasingly used for data-driven synthesis planning. researchgate.net These programs can analyze vast chemical reaction databases to propose efficient synthetic routes to target molecules like complex piperidin-2-one derivatives, a task being developed by consortia such as the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS). researchgate.net

Property Prediction : Machine learning algorithms can accurately forecast the pharmacokinetic and toxicological properties of new drug candidates. researchgate.net This predictive power helps in refining lead compounds and selecting candidates with a higher probability of success in clinical trials. researchgate.netresearchgate.net

The synergy between AI and medicinal chemistry holds immense promise for expediting the discovery and development of novel piperidin-2-one-based therapeutics. ontosight.airesearchgate.net

Sustainable and Green Chemistry Approaches in the Synthesis of Piperidin-2-one Analogs

In line with global sustainability goals, green chemistry principles are becoming integral to the synthesis of piperidin-2-one analogs. The focus is on developing environmentally benign processes that are efficient and minimize waste.

An efficient green chemistry approach has been developed for N-substituted piperidones, which offers significant advantages over classical methods like the Dieckman condensation. researchgate.netnih.gov This methodology has been applied to the synthesis of key intermediates for potential antiangiogenic agents and dopamine (B1211576) D4 receptor antagonists. figshare.com

Key aspects of green chemistry in this field include:

Use of Greener Reagents : One study highlights the use of amino acids, such as aspartic acid, as a substitute for ammonia (B1221849) in the synthesis of piperidones, presenting a more environmentally friendly pathway. researchgate.net

Atom Economy : The development of highly atom-economic reactions, such as one-pot multicomponent syntheses of tetrahydropyridines that can be converted to piperidin-4-one derivatives, is a major focus. researchgate.net

Renewable Starting Materials : Research is underway to develop synthetic pathways to enantiomerically pure piperidinone building blocks starting from renewables derived from biomass. ru.nl

These sustainable approaches not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes for producing valuable piperidin-2-one analogs. nih.govru.nl

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Methoxymethyl)piperidin-2-one, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves methoxymethylation of piperidin-2-one derivatives. Key steps include:

-

Nucleophilic substitution : Reacting piperidin-2-one with methoxymethyl halides in the presence of a base (e.g., NaH) under anhydrous conditions.

-

Reductive amination : Using formaldehyde derivatives and reducing agents (e.g., NaBH3CN) to introduce the methoxymethyl group.

-

Optimization Parameters :

-

Temperature : Maintain 0–25°C to minimize side reactions.

-

Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

-

Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems.

-

Yield Improvement : Purification via column chromatography or recrystallization (ethanol/water mixtures) achieves >75% purity .

- Data Table :

| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | THF | 25 | 68 | 92 |

| Reductive Amination | MeOH | 0–10 | 72 | 89 |

Q. How does the methoxymethyl substituent influence the compound’s chemical reactivity?

- Methodological Answer : The methoxymethyl group (-CH2OCH3) acts as an electron-donating substituent, stabilizing intermediates in reactions like:

- Nucleophilic acyl substitution : Enhanced by resonance stabilization of the carbonyl group.

- Ring-opening reactions : The substituent increases steric hindrance, affecting regioselectivity in cross-coupling reactions.

- Hydrogen bonding : The ether oxygen participates in weak hydrogen bonds, influencing solubility and crystallinity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Storage : Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound analogs be resolved?

- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent position). Strategies include:

- Comparative SAR Studies : Synthesize analogs (e.g., replacing methoxymethyl with hydroxymethyl) and test activity against target enzymes (e.g., kinases).

- Crystallographic Analysis : Resolve 3D structures via X-ray diffraction to identify binding motifs (e.g., piperidine ring conformation in active sites) .

- Statistical Validation : Use multivariate analysis to isolate variables (e.g., logP, steric effects) influencing bioactivity .

Q. What computational approaches predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess membrane permeability (e.g., blood-brain barrier penetration) using force fields like CHARMM.

- ADMET Prediction : Tools like SwissADME estimate oral bioavailability (%F >50%) and cytochrome P450 interactions.

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors) and rank derivatives by binding affinity .

Q. How can reaction scalability be improved without compromising yield in multi-step syntheses?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow systems to control exothermic reactions (e.g., methoxymethylation) and reduce batch variability.

- Catalyst Screening : Test immobilized catalysts (e.g., polymer-supported Pd) for recyclability in cross-coupling steps.

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor intermediate formation and adjust parameters in real time .

Q. What spectroscopic techniques are most effective for characterizing this compound’s conformational isomers?

- Methodological Answer :

- NMR Spectroscopy :

- 1H-NMR : Identify axial/equatorial proton splitting patterns in the piperidine ring (δ 3.5–4.0 ppm for methoxymethyl protons).

- 13C-NMR : Detect carbonyl carbon shifts (δ 205–210 ppm) influenced by ring puckering.

- X-ray Crystallography : Resolve chair vs. boat conformations and hydrogen-bonding networks in single crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.